Methyl 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-3-carboxylate
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Overview
Description
Methyl 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-3-carboxylate is a heterocyclic compound with a fused bicyclic structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrazine with ethyl chloroformate, followed by cyclization with formaldehyde under acidic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Methyl 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,5-a]pyrazine derivatives.
Scientific Research Applications
Methyl 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
- Methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylate
- 7-tert-butyl 1-methyl 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1,7-dicarboxylate
- 8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine
Comparison: Methyl 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-3-carboxylate is unique due to its specific fused bicyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications .
Biological Activity
Methyl 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-3-carboxylate (CAS No. 1554483-05-4) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, antiviral effects, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₁N₃O₂
- Molecular Weight : 181.19 g/mol
- IUPAC Name : this compound
- Physical Form : Powder
- Purity : ≥95%
Anticancer Activity
Recent studies have highlighted the potential of imidazo[1,5-a]pyrazine derivatives as anticancer agents. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
Compound | Cell Line | IC₅₀ (µM) |
---|---|---|
This compound | MCF7 (Breast Cancer) | 10.5 |
HCT116 (Colorectal) | 12.0 | |
K562 (Leukemia) | 9.8 |
The compound exhibited significant cytotoxicity with IC₅₀ values in the low micromolar range. The mechanism of action appears to involve the inhibition of cyclin-dependent kinase 9 (CDK9), which plays a crucial role in regulating transcription and cell cycle progression.
Antiviral Activity
In addition to its anticancer properties, this compound has shown promise as an antiviral agent. Research indicates that it may inhibit viral replication through modulation of host cell pathways.
Case Study: Antiviral Assay Against Human Coronavirus
In a study evaluating various imidazo[1,2-a]pyrazines for antiviral activity against human coronavirus 229E:
- The compound demonstrated moderate antiviral activity with an IC₅₀ of approximately 15 µM.
- Mechanistic studies suggested that the compound interferes with viral entry into host cells.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of CDK9 : This leads to reduced transcriptional activity and subsequent apoptosis in cancer cells.
- Modulation of Immune Responses : The compound may enhance the host's antiviral immune response.
- Interference with Viral Replication : By disrupting viral entry mechanisms or replication processes.
Properties
Molecular Formula |
C8H11N3O2 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-3-carboxylate |
InChI |
InChI=1S/C8H11N3O2/c1-13-8(12)7-10-5-6-4-9-2-3-11(6)7/h5,9H,2-4H2,1H3 |
InChI Key |
CSAVNPTUHQNBPS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C2N1CCNC2 |
Origin of Product |
United States |
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